molecular formula C12H12FNOS B2523450 5-Fluoro-2-(2-thien-2-ylethoxy)aniline CAS No. 937596-85-5

5-Fluoro-2-(2-thien-2-ylethoxy)aniline

Cat. No.: B2523450
CAS No.: 937596-85-5
M. Wt: 237.29
InChI Key: FFENFBDQPZNNGM-UHFFFAOYSA-N
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Description

Chemical Structure: 5-Fluoro-2-(2-thien-2-ylethoxy)aniline is a fluorinated aniline derivative with a thiophene-ethoxy substituent at the 2-position of the benzene ring. Its molecular formula is C₁₂H₁₂FNOS, and it has a molecular weight of 237.30 g/mol . The compound features a primary amine group (-NH₂), a fluorine atom at the 5-position, and a thienylethoxy side chain, which introduces sulfur-containing heterocyclic character.

Properties

IUPAC Name

5-fluoro-2-(2-thiophen-2-ylethoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNOS/c13-9-3-4-12(11(14)8-9)15-6-5-10-2-1-7-16-10/h1-4,7-8H,5-6,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFENFBDQPZNNGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CCOC2=C(C=C(C=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-(2-thien-2-ylethoxy)aniline typically involves the reaction of 5-fluoro-2-nitroaniline with 2-(2-thien-2-ylethoxy)ethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize efficiency and minimize costs. The process often includes steps such as purification and quality control to ensure the final product meets the required standards.

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-2-(2-thien-2-ylethoxy)aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the nitro group to an amine group, altering the compound’s properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different fluorinated or thiophene-containing compounds, while reduction can produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity
5-Fluoro-2-(2-thien-2-ylethoxy)aniline has been studied for its potential as an anticancer agent. One significant study indicates that compounds with similar structures can inhibit cell proliferation, particularly in cancers characterized by inappropriate cellular growth. This compound may target pathways involved in mitosis, making it a candidate for further development in cancer therapeutics .

1.2 Targeting Specific Receptors
Research has shown that compounds like this compound can inhibit vascular endothelial growth factor (VEGF) receptor signaling, a pathway crucial for tumor angiogenesis. Inhibition of this pathway may reduce tumor growth and metastasis, suggesting potential applications in treating various malignancies .

Pharmacological Insights

2.1 Mechanism of Action
The mechanism by which this compound exerts its effects involves the modulation of specific cellular pathways. For instance, it may interfere with the activity of protein kinases involved in cell cycle regulation, thereby inhibiting mitosis . This action is particularly relevant in the context of therapies aimed at conditions driven by excessive cell proliferation.

2.2 Case Studies
A notable case study involved the use of related compounds in clinical settings to treat colorectal cancer. The results indicated that while some compounds provided limited efficacy, their structural modifications led to enhanced activity against resistant cancer cells . This highlights the importance of structural variations in developing effective anticancer agents.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(2-thien-2-ylethoxy)aniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated aniline derivatives with ether-linked substituents are widely studied for their electronic, steric, and bioactivity profiles. Below is a comparative analysis of 5-Fluoro-2-(2-thien-2-ylethoxy)aniline and related analogs:

Table 1: Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Type Purity CAS Number Key Differences vs. Target Compound
This compound C₁₂H₁₂FNOS 237.30 Thiophene-ethoxy ≥95% 1053656-73-7 Reference compound (sulfur-containing group).
5-Fluoro-2-(furan-2-ylmethoxy)aniline C₁₁H₁₀FNO₂ 207.21 Furan-methoxy 95% 869943-67-9 Lower MW; oxygen-based heterocycle (enhanced polarity).
5-Fluoro-2-(oxan-2-ylmethoxy)aniline C₁₂H₁₆FNO₂ 225.26 Tetrahydropyran-methoxy N/A N/A Oxygen-rich cyclic ether (improved solubility).
5-Fluoro-2-(morpholin-4-ylethoxy)aniline C₁₂H₁₇FN₂O₂ 240.28 Morpholine-ethoxy ≥95% N/A Higher MW; tertiary amine in substituent (basic character).
5-Fluoro-2-[(1-methylpyrazol-4-yl)methoxy]aniline C₁₁H₁₂FN₃O 221.24 Pyrazole-methoxy 95% 1245822-72-3 Nitrogen-rich heterocycle (potential for H-bonding).
Key Research Findings :

Substituent Electronic Effects :

  • The thienylethoxy group in the target compound introduces sulfur’s electron-rich nature, which may enhance π-π stacking interactions in biological systems compared to furan or morpholine analogs .
  • Fluorine at the 5-position exerts an electron-withdrawing effect, stabilizing the aromatic ring and influencing reactivity in coupling reactions .

Solubility and Bioavailability: Morpholine-ethoxy derivatives exhibit higher solubility in aqueous media due to the oxygen and nitrogen atoms in the morpholine ring, contrasting with the hydrophobic thiophene group . Furan-methoxy analogs (e.g., C₁₁H₁₀FNO₂) show moderate solubility, balancing polar (oxygen) and nonpolar (aromatic) features .

Synthetic Utility: The pyrazole-methoxy variant (C₁₁H₁₂FN₃O) is noted for its versatility in forming hydrogen bonds, making it a candidate for kinase inhibitor scaffolds . Derivatives of the target compound, such as 2-[5-fluoro-2-(2-thien-2-ylethoxy)anilino]acetonitrile, are prioritized in drug discovery for their intermediate reactivity .

Safety and Handling :

  • Most analogs, including the target compound, require storage at +4°C to prevent degradation .
  • Discontinuation of the target compound (CAS 1053656-73-7) may relate to challenges in large-scale synthesis or regulatory factors .
Critical Analysis of Substituent Impact :
  • Thiophene vs.
  • Morpholine vs. Pyran : Morpholine’s tertiary amine group introduces basicity, which can alter pH-dependent solubility and binding affinity in biological targets .
  • Pyrazole vs. Thiophene : Pyrazole’s nitrogen atoms offer additional sites for hydrogen bonding, critical for target engagement in enzyme inhibition .

Biological Activity

5-Fluoro-2-(2-thien-2-ylethoxy)aniline is a compound that has garnered interest for its potential biological activities, particularly in the fields of oncology and pharmacology. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential applications.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorine atom, an ether linkage, and a thiophene ring. These structural features contribute to its unique biological properties.

Table 1: Structural Characteristics

PropertyDescription
Molecular FormulaC12H12FNO2S
Molecular Weight251.29 g/mol
Functional GroupsAniline, Ether, Thiophene
SolubilitySoluble in organic solvents

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines at nanomolar concentrations.

Case Study: Inhibition of L1210 Mouse Leukemia Cells

A study evaluated the compound's efficacy against L1210 mouse leukemia cells, revealing an IC50 value in the nanomolar range. The growth inhibition was reversed by thymidine addition, suggesting that the compound acts through intracellular mechanisms involving nucleotide release .

The proposed mechanism involves the intracellular conversion of the compound to active metabolites that inhibit key oncogenic pathways. The presence of fluorine enhances metabolic stability and may improve pharmacodynamic effects .

Table 2: Summary of Biological Activities

ActivityObserved EffectReference
AnticancerInhibition of cell proliferation
Enzyme InhibitionPotential α-glucosidase inhibitor
CytotoxicityNanomolar range IC50 values

Pharmacological Implications

The compound's ability to inhibit cancer cell growth suggests potential for development as a therapeutic agent. Its structural features may allow for modifications to enhance selectivity and reduce toxicity.

Future Directions

Further research is necessary to explore:

  • In vivo efficacy : Assessing the compound's effectiveness in animal models.
  • Mechanistic studies : Understanding the detailed biochemical pathways involved.
  • Structure-activity relationship (SAR) : Investigating how structural variations affect biological activity.

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